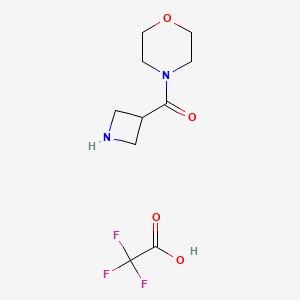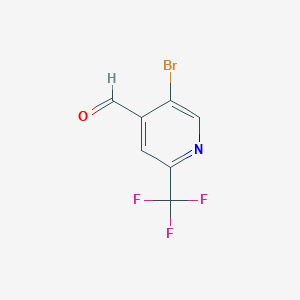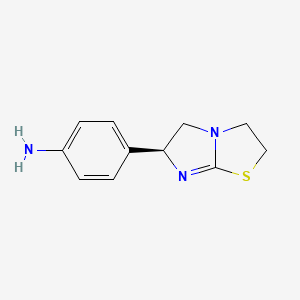
(4-Bromo-2-carbamoyl-phenoxy)acetic acid
概要
説明
科学的研究の応用
(4-Bromo-2-carbamoyl-phenoxy)acetic acid is used in various scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-carbamoyl-phenoxy)acetic acid typically involves the reaction of 4-bromo-2-nitrophenol with chloroacetic acid under basic conditions. The nitro group is then reduced to an amine, followed by carbamoylation to yield the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield and purity .
化学反応の分析
Types of Reactions
(4-Bromo-2-carbamoyl-phenoxy)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbamoyl group can be reduced to an amine.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and other strong bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are typically employed.
Major Products
Substitution: Products vary depending on the nucleophile used.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding quinone.
作用機序
The mechanism of action of (4-Bromo-2-carbamoyl-phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
類似化合物との比較
Similar Compounds
Uniqueness
(4-Bromo-2-carbamoyl-phenoxy)acetic acid is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the carbamoyl group, in particular, allows for unique interactions with biological targets, distinguishing it from other similar compounds .
特性
IUPAC Name |
2-(4-bromo-2-carbamoylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c10-5-1-2-7(15-4-8(12)13)6(3-5)9(11)14/h1-3H,4H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYYLXKSSIEFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)N)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trans-Tert-Butyl3-Oxohexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1374841.png)



![tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate](/img/structure/B1374847.png)

![Ethyl 4-Oxo-1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate](/img/structure/B1374850.png)

![N-[(4Ar,7R,8R,8aR)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1374852.png)



![4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374861.png)
![3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374862.png)
